molecular formula C15H14N2O3S3 B2678161 4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1396773-34-4

4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No.: B2678161
CAS No.: 1396773-34-4
M. Wt: 366.47
InChI Key: VLIZORPXYFUSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole” is a chemical compound that falls under the class of heterocyclic compounds . Thiophene and its substituted derivatives, which this compound is a part of, are known to have diverse applications in medicinal chemistry . They are used as an anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .


Molecular Structure Analysis

Thiazole, a component of the compound, is a five-membered heteroaromatic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical and Chemical Properties Analysis

Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Biological Evaluation

  • The study by Kaur et al. (2012) involved the synthesis of various benzoxazepine and benzothiazepine derivatives, highlighting their potential as antipsychotic and anticonvulsant agents. The compounds demonstrated significant biological activity, suggesting their relevance in developing new therapeutic options (Kaur, Kumar, Chaudhary, & Kumar, 2012).

Antimicrobial Evaluation

  • Prajapati and Thakur (2014) synthesized novel azetidinones and evaluated their antibacterial and antifungal activities. Their work contributes to the search for new antimicrobial agents, addressing the growing concern of antibiotic resistance (Prajapati & Thakur, 2014).

Anticancer and Antitubercular Agents

  • Thaker, Kachhadia, and Joshi (2003) explored the synthesis of 4‐Thiazolidinones and 2‐Azetidinones bearing a Benzo(b)thiophene nucleus, assessing their potential as antitubercular and antimicrobial agents. Their findings underscore the utility of these compounds in addressing tuberculosis and microbial infections (Thaker, Kachhadia, & Joshi, 2003).

Antioxidant, Analgesic, and Anti-HCV Activities

  • Küçükgüzel et al. (2013) synthesized a series of compounds assessing their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase activities. This study illustrates the multifaceted potential of these compounds in therapeutic applications (Küçükgüzel et al., 2013).

Neuroleptic Agents

  • Bajaj, Srivastava, and Kumar (2003) focused on the synthesis of 1,5‐Benzothia/oxazepines as potent neuroleptic agents. Their research contributes to the development of new treatments for neurological disorders (Bajaj, Srivastava, & Kumar, 2003).

Corrosion Inhibition

  • Yadav, Sharma, and Kumar (2015) investigated the efficacy of thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution, demonstrating the chemical utility of these compounds in industrial applications (Yadav, Sharma, & Kumar, 2015).

Mechanism of Action

While the specific mechanism of action for “4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole” is not provided in the available literature, it’s worth noting that thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

Given the wide range of therapeutic properties of thiophene and its derivatives, there is a great interest in the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This presents an opportunity for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

4-methyl-2-(1-thiophen-2-ylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S3/c1-10-4-2-5-12-14(10)16-15(22-12)20-11-8-17(9-11)23(18,19)13-6-3-7-21-13/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIZORPXYFUSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.